molecular formula C33H39N5O8S B12281015 Fmoc-Gly-Arg(Mtr)-OH

Fmoc-Gly-Arg(Mtr)-OH

Cat. No.: B12281015
M. Wt: 665.8 g/mol
InChI Key: BSSAGZFNNLCKNY-MHZLTWQESA-N
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Description

Fmoc-Gly-Arg(Mtr)-OH is a compound used in peptide synthesis. It consists of three main components: 9-fluorenylmethoxycarbonyl (Fmoc), glycine (Gly), and arginine (Arg) with a methoxytrimethylbenzene sulfonyl (Mtr) protecting group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-Arg(Mtr)-OH typically involves the following steps:

    Fmoc Protection: The amino group of glycine is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.

    Coupling: The Fmoc-protected glycine is then coupled with arginine, which is protected by the Mtr group, using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The use of large-scale reactors and advanced purification systems like preparative HPLC is common to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-Arg(Mtr)-OH undergoes several types of reactions, including:

    Deprotection: The Fmoc group can be removed using piperidine, while the Mtr group can be removed using trifluoroacetic acid (TFA).

    Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like DIC and HOBt.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA for Mtr removal.

    Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

Major Products Formed

    Deprotection: Gly-Arg(Mtr)-OH after Fmoc removal.

    Coupling: Extended peptides or proteins depending on the sequence of amino acids used.

Scientific Research Applications

Fmoc-Gly-Arg(Mtr)-OH is widely used in various fields of scientific research:

    Chemistry: It is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.

    Biology: The compound is used to create peptides for studying protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of synthetic peptides for use in diagnostics, vaccines, and as research tools.

Mechanism of Action

The mechanism of action of Fmoc-Gly-Arg(Mtr)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions during the synthesis process. The Mtr group protects the side chain of arginine, ensuring that it remains intact until the desired point in the synthesis. The removal of these protecting groups at specific stages allows for the sequential addition of amino acids, leading to the formation of the desired peptide or protein.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gly-Arg(Pmc)-OH: Similar to Fmoc-Gly-Arg(Mtr)-OH but with a pentamethylchroman sulfonyl (Pmc) protecting group.

    Fmoc-Gly-Arg(Pbf)-OH: Uses a pentamethylbenzofuran sulfonyl (Pbf) protecting group instead of Mtr.

Uniqueness

This compound is unique due to the specific protecting groups used, which offer different levels of stability and ease of removal. The Mtr group provides a balance between stability during synthesis and ease of removal, making it suitable for specific applications where other protecting groups might not be as effective.

Properties

Molecular Formula

C33H39N5O8S

Molecular Weight

665.8 g/mol

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]pentanoic acid

InChI

InChI=1S/C33H39N5O8S/c1-19-16-28(45-4)20(2)21(3)30(19)47(43,44)38-32(34)35-15-9-14-27(31(40)41)37-29(39)17-36-33(42)46-18-26-24-12-7-5-10-22(24)23-11-6-8-13-25(23)26/h5-8,10-13,16,26-27H,9,14-15,17-18H2,1-4H3,(H,36,42)(H,37,39)(H,40,41)(H3,34,35,38)/t27-/m0/s1

InChI Key

BSSAGZFNNLCKNY-MHZLTWQESA-N

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Origin of Product

United States

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